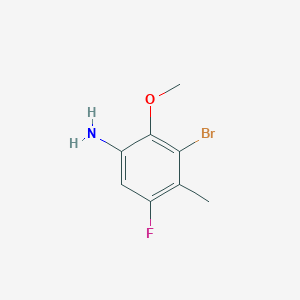

3-Bromo-5-fluoro-2-methoxy-4-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-fluoro-2-methoxy-4-methylaniline is an organic compound with the molecular formula C8H9BrFNO and a molecular weight of 234.07 . It is a liquid-oil substance at ambient temperature . The IUPAC name for this compound is 3-bromo-5-fluoro-2-methoxy-4-methylaniline .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoro-2-methoxy-4-methylaniline is 1S/C8H9BrFNO/c1-4-5(10)3-6(11)8(12-2)7(4)9/h3H,11H2,1-2H3 . The InChI key is CLFWZDBGKDNKCV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-methoxy-4-methylaniline is a liquid-oil substance at ambient temperature . It is stored at ambient temperature . The compound is air sensitive .Scientific Research Applications

Metabolic Pathways and Toxicity Assessment

- Metabolism in Rat Liver Microsomes: Research explored the rat liver microsomal metabolism of similar compounds, including 2-halogenated 4-methylanilines. The study found that metabolites from side-chain C-hydroxylation and N-hydroxylation were significant. This research could be relevant in understanding the metabolism and potential toxicity of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline in similar biological systems (Boeren et al., 1992).

Synthesis and Chemical Properties

- Synthesis of Related Compounds: Studies on the synthesis of compounds with structural similarities to 3-Bromo-5-fluoro-2-methoxy-4-methylaniline, like 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, provide insights into potential synthetic pathways and chemical properties of the compound (Hirokawa et al., 2000).

Photodynamic Therapy Applications

- Use in Photodynamic Therapy: Research into zinc phthalocyanine derivatives substituted with similar compounds showed potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. This highlights the potential application of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline in similar therapeutic contexts (Pişkin et al., 2020).

Antimicrobial Activity

- Antimicrobial Properties: Certain compounds synthesized from bromo-fluoroanilines demonstrated significant broad antibacterial activity, suggesting that 3-Bromo-5-fluoro-2-methoxy-4-methylaniline might also possess similar properties (Abdel‐Wadood et al., 2014).

Pharmaceutical Industry Applications

- Pharmaceutical Industry Utilization: The compound's structural relatives have been utilized in the synthesis of quinoline-2-carboxylate derivatives, a process that might be applicable to 3-Bromo-5-fluoro-2-methoxy-4-methylaniline for pharmaceutical purposes (Wang et al., 2018).

Safety and Hazards

The compound is classified as Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 . It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

The compound, being an aromatic organic compound, can participate in various chemical reactions. For instance, the bromine atom at position 3 on the ring can participate in various substitution reactions due to its good leaving group properties. The methoxy group at position 2 can affect solubility and participate in hydrogen bonding.

Biochemical Pathways

Pharmacokinetics

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s reactivity could be influenced by the pH of the environment, and its stability could be affected by temperature .

properties

IUPAC Name |

3-bromo-5-fluoro-2-methoxy-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c1-4-5(10)3-6(11)8(12-2)7(4)9/h3H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFWZDBGKDNKCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)OC)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-methoxy-4-methylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(3-chloro-4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2421349.png)

![Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2421350.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2421358.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2421364.png)